molecular formula C12H13N5O4 B3892894 N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide

N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3892894
M. Wt: 291.26 g/mol
InChI Key: IEVXLWULICFNTK-UHFFFAOYSA-N
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Description

N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the acetyloxy group and the methoxyphenyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Acetylation: The acetyloxy group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-4-amino-1,2,5-oxadiazole-3-carboximidamide: Lacks the acetyloxy group, which may result in different reactivity and biological activity.

    N’-(acetyloxy)-4-amino-1,2,5-oxadiazole-3-carboximidamide: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.

Properties

IUPAC Name

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-methoxyphenyl)carbonimidoyl]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-7(18)20-17-12(10-11(13)16-21-15-10)14-8-5-3-4-6-9(8)19-2/h3-6H,1-2H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXLWULICFNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=NC1=CC=CC=C1OC)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide

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